1-[(4-Fluorophenyl)sulfonyl]-4-(2-furoyl)piperazine
CAS No.:
Cat. No.: VC21492061
Molecular Formula: C15H15FN2O4S
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
![1-[(4-Fluorophenyl)sulfonyl]-4-(2-furoyl)piperazine -](/images/no_structure.jpg)
Specification
Molecular Formula | C15H15FN2O4S |
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Molecular Weight | 338.4 g/mol |
IUPAC Name | [4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
Standard InChI | InChI=1S/C15H15FN2O4S/c16-12-3-5-13(6-4-12)23(20,21)18-9-7-17(8-10-18)15(19)14-2-1-11-22-14/h1-6,11H,7-10H2 |
Standard InChI Key | HHOKYJMIZDFFGB-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |
Canonical SMILES | C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Characterization
1-[(4-Fluorophenyl)sulfonyl]-4-(2-furoyl)piperazine is a heterocyclic compound featuring a piperazine core with two distinct functional groups: a 4-fluorophenylsulfonyl moiety and a 2-furoyl group. The compound is characterized by the following properties:
Property | Value |
---|---|
CAS Number | 429620-94-0 |
Molecular Formula | C15H15FN2O4S |
Molecular Weight | 338.354 g/mol |
SMILES Notation | Fc1ccc(cc1)S(=O)(=O)N1CCN(CC1)C(=O)c1ccco1 |
The structural architecture of this compound features a central piperazine ring with two nitrogen atoms at positions 1 and 4. The 4-fluorophenylsulfonyl group is attached to one nitrogen atom, while the 2-furoyl group is connected to the other nitrogen atom. This arrangement creates a molecule with distinct regions that can participate in various interactions with biological targets .
Physical and Chemical Properties
Solubility Profile
The compound likely exhibits moderate solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, which is consistent with other piperazine derivatives containing both polar and non-polar regions. The presence of the sulfonyl group enhances water solubility compared to purely hydrophobic analogs .
Spectroscopic Properties
NMR spectroscopic data for this compound would be expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl group, the furan ring, and the aliphatic protons of the piperazine ring. The fluorine atom would provide a distinctive signal in 19F NMR, which could serve as an analytical marker for identification purposes .
Synthesis Methods
Several approaches for synthesizing 1-[(4-Fluorophenyl)sulfonyl]-4-(2-furoyl)piperazine have been reported in the literature, which generally involve the functionalization of the piperazine scaffold with the appropriate sulfonyl and furoyl groups.
General Synthetic Route
The synthesis typically follows a two-step process:
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Sulfonylation of piperazine using 4-fluorobenzenesulfonyl chloride
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Acylation of the remaining piperazine nitrogen with 2-furoyl chloride
The reaction can be represented by the following scheme:
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Piperazine + 4-Fluorobenzenesulfonyl chloride → 1-[(4-Fluorophenyl)sulfonyl]piperazine
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1-[(4-Fluorophenyl)sulfonyl]piperazine + 2-Furoyl chloride → 1-[(4-Fluorophenyl)sulfonyl]-4-(2-furoyl)piperazine
The reactions typically require base catalysts such as triethylamine or potassium carbonate and are conducted in appropriate solvents like dichloromethane or acetonitrile .
Alternative Synthesis Approach
An alternative synthesis pathway involves:
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Initial acylation of piperazine with 2-furoyl chloride to form 1-(2-furoyl)piperazine
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Subsequent sulfonylation with 4-fluorobenzenesulfonyl chloride
This approach has been employed for the synthesis of related compounds with varying substituents on the phenyl ring .
Crystallization and Purification
The purification of 1-[(4-Fluorophenyl)sulfonyl]-4-(2-furoyl)piperazine typically involves recrystallization from appropriate solvent systems. For similar compounds, crystallization has been achieved using N,N-dimethylformamide followed by slow cooling at room temperature, which produces crystals suitable for structural analysis .
Structural Analysis and Characterization Techniques
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a valuable tool for structural elucidation of piperazine derivatives. For 1-[(4-Fluorophenyl)sulfonyl]-4-(2-furoyl)piperazine, 1H NMR would typically show characteristic signals for:
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The piperazine ring protons (typically as multiplets between 3.0-4.0 ppm)
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The aromatic protons of the 4-fluorophenyl group (typically between 7.0-8.0 ppm)
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The furan ring protons (typically between 6.0-7.5 ppm)
13C NMR would provide additional structural confirmation through characteristic signals for the carbonyl carbon, aromatic carbons, and piperazine ring carbons .
Mass Spectrometry
Mass spectrometric analysis of 1-[(4-Fluorophenyl)sulfonyl]-4-(2-furoyl)piperazine would be expected to show a molecular ion peak at m/z 338, corresponding to its molecular weight. Fragmentation patterns would likely include characteristic peaks from the cleavage of the piperazine ring and the loss of the fluorophenyl and furoyl groups .
Biological Activity and Pharmaceutical Relevance
The biological significance of 1-[(4-Fluorophenyl)sulfonyl]-4-(2-furoyl)piperazine is supported by studies on related compounds containing similar structural features.
Antibacterial Properties
Compounds containing the piperazine scaffold with furoyl substituents have demonstrated significant antibacterial activity. Research indicates that the combination of furoyl, piperazine, and sulfonyl moieties can create effective antibacterial agents. For example, a series of molecules with the amalgamation of furoyl and piperazine moieties were evaluated for antibacterial activity against various bacterial strains, showing promising results .
Enzyme Inhibition Activity
Compounds containing the 4-(2-furoyl)piperazine moiety have been studied for their enzyme inhibition properties. For instance, 5-[4-(2-furoyl)piperazin-1-yl-sulfonyl]-1H-indole-2,3-dione (7g) and related derivatives have been evaluated as inhibitors of SARS CoV 3CL protease, with some compounds showing significant inhibitory potency .
Structure-Activity Relationships
The biological activity of 1-[(4-Fluorophenyl)sulfonyl]-4-(2-furoyl)piperazine and related compounds can be attributed to specific structural features:
Structural Feature | Contribution to Biological Activity |
---|---|
Piperazine Ring | Provides conformational flexibility and contains nitrogen atoms for hydrogen bonding and ionic interactions |
4-Fluorophenyl Group | Enhances lipophilicity, metabolic stability, and binding affinity to target proteins |
Sulfonyl Linkage | Serves as a hydrogen bond acceptor and increases water solubility |
2-Furoyl Group | Contributes to receptor binding through π-stacking interactions and hydrogen bonding |
These structure-activity relationships highlight the rational design principles behind this class of compounds .
Comparative Analysis with Related Compounds
1-[(4-Fluorophenyl)sulfonyl]-4-(2-furoyl)piperazine belongs to a broader class of substituted piperazine derivatives. Comparing it with structurally related compounds provides insights into the effects of specific structural modifications on chemical and biological properties.
Comparison with Related Sulfonylpiperazine Derivatives
Compound | Molecular Weight (g/mol) | Key Structural Differences | Notable Properties |
---|---|---|---|
1-[(4-Fluorophenyl)sulfonyl]-4-(2-furoyl)piperazine | 338.35 | Reference compound | Antibacterial potential, enzyme inhibition |
1-[(4-Methylphenyl)sulfonyl]-4-(2-furoyl)piperazine | 334.40 | Methyl instead of fluoro substituent | Similar biological profile with reduced polarity |
1-[(4-Chlorophenyl)sulfonyl]-4-[(2E)-3-(2-fluorophenyl)-2-propenoyl]piperazine | 408.88 | Chloro instead of fluoro, cinnamoyl instead of furoyl | Enhanced lipophilicity, different receptor binding profile |
1-[(4-Butylphenyl)sulfonyl]-4-(2-furoyl)piperazine | 376.47 | Butyl instead of fluoro substituent | Increased lipophilicity, altered membrane permeability |
This comparison illustrates how subtle changes in substituents can significantly influence the physicochemical and biological properties of these compounds .
Influence of Piperazine Ring Modifications
The piperazine ring serves as a versatile scaffold for drug design. Modifications to this core structure can lead to compounds with diverse biological activities:
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N-4 substitution with various acyl groups influences receptor selectivity
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N-1 substitution with different sulfonyl groups affects lipophilicity and protein binding
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Introduction of additional substituents on the piperazine ring can influence conformational preferences and biological targeting
Studies have shown that compounds with the piperazine scaffold exhibit a wide range of therapeutic activities, including antitumor, antibacterial, anti-inflammatory, antipsychotic, and antifungal properties, highlighting the versatility of this structural class .
Physicochemical Properties and Drug-Likeness
The drug development potential of 1-[(4-Fluorophenyl)sulfonyl]-4-(2-furoyl)piperazine can be assessed by examining its physicochemical properties in relation to established drug-likeness criteria.
ADMET Considerations
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of compounds containing similar structural features to 1-[(4-Fluorophenyl)sulfonyl]-4-(2-furoyl)piperazine suggests:
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Moderate to high gastrointestinal absorption due to balanced lipophilicity
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Potential blood-brain barrier permeability, which is relevant for CNS-targeted applications
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Possible interaction with cytochrome P450 enzymes, particularly CYP2D6
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Moderate water solubility influenced by the presence of the sulfonyl group
Lipophilicity and Solubility
Based on the structural features of 1-[(4-Fluorophenyl)sulfonyl]-4-(2-furoyl)piperazine, its estimated LogP value would likely fall within the range of 2.5-3.5, indicating a balanced lipophilicity profile conducive to oral bioavailability. The presence of the sulfonyl group enhances water solubility compared to purely lipophilic analogs, while the fluorophenyl and furoyl groups contribute to lipophilicity .
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